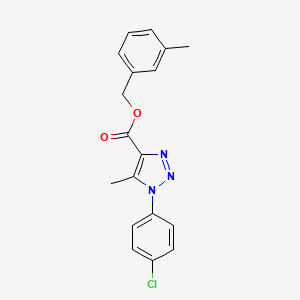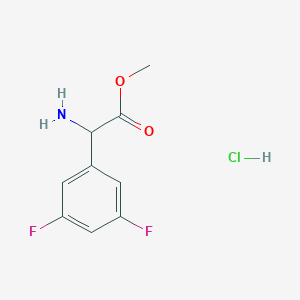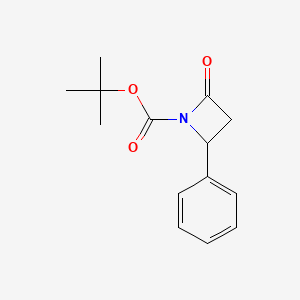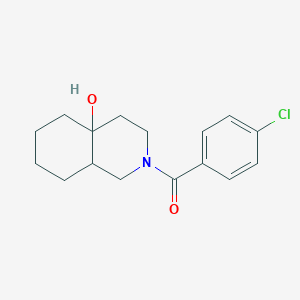
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as CR4056, is a novel compound that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the modulation of the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and neuronal function. (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have several biochemical and physiological effects in animal models. These effects include the inhibition of pain and inflammation, the modulation of neuronal function, and the promotion of neuroprotection. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has several advantages for lab experiments, including its unique chemical structure, its potent and selective inhibition of FAAH, and its well-characterized mechanism of action. However, the synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment, which may limit its availability for some research groups.
未来方向
There are several future directions for the research on (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, and the exploration of its potential as a tool for studying the endocannabinoid system. Additionally, the development of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione. The resulting product is then subjected to several chemical transformations to yield the final product, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment.
科学研究应用
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Several studies have shown that (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYNALQTNQRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

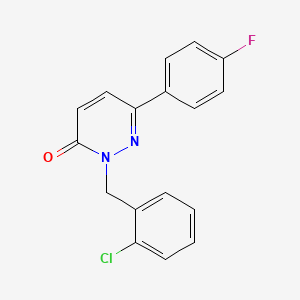
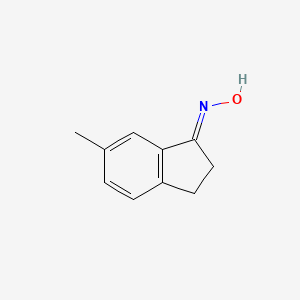
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2660830.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)
![3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2660832.png)
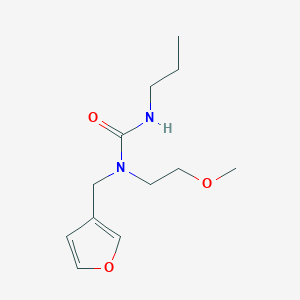
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2660834.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)

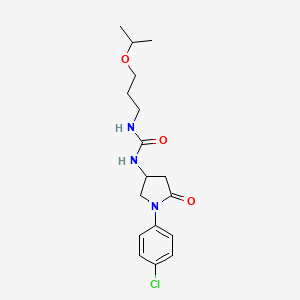
![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)
